molecular formula C6H11F2NO B13464941 3-((Difluoromethoxy)methyl)cyclobutan-1-amine

3-((Difluoromethoxy)methyl)cyclobutan-1-amine

Cat. No.: B13464941
M. Wt: 151.15 g/mol
InChI Key: ZLMQAUVMMJNZLK-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-((Difluoromethoxy)methyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and catalysts like palladium and platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((Difluoromethoxy)methyl)cyclobutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Difluoromethoxy)methyl)cyclobutan-1-amine involves its interaction with specific molecular targets. For instance, as an antagonist of the vasopressin V1a receptor, it binds to the receptor and inhibits its activity, which can affect various physiological processes. The pathways involved in its action are still under investigation, but it is known to influence signaling pathways related to vasopressin.

Comparison with Similar Compounds

3-((Difluoromethoxy)methyl)cyclobutan-1-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

3-(difluoromethoxymethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H11F2NO/c7-6(8)10-3-4-1-5(9)2-4/h4-6H,1-3,9H2

InChI Key

ZLMQAUVMMJNZLK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)COC(F)F

Origin of Product

United States

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